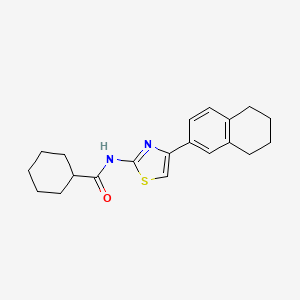![molecular formula C18H14BrN3O4 B2892605 (2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide CAS No. 389075-14-3](/img/structure/B2892605.png)
(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene, bromobenzoyl, and carboxamide groups would contribute to its overall structure. Detailed molecular structure analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The bromobenzoyl group might undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Anti-inflammatory Applications
Chromene compounds have been reported to display significant anti-inflammatory activities. This suggests that (E)-2-(2-(4-bromobenzoyl)hydrazono)-6-methoxy-2H-chromene-3-carboxamide could potentially be used in the development of new anti-inflammatory drugs, providing an alternative to current medications with fewer side effects or increased efficacy .
Antioxidant Properties
The antioxidant properties of chromenes make them valuable in combating oxidative stress-related diseases. The compound may be researched for its ability to neutralize free radicals and protect cells from damage .
Antifungal Uses
Chromenes have shown antifungal activities, which could make the compound a candidate for the development of new antifungal agents, especially for strains resistant to existing treatments .
Anti-HIV Potential
With chromenes being effective against HIV, there is a possibility that (E)-2-(2-(4-bromobenzoyl)hydrazono)-6-methoxy-2H-chromene-3-carboxamide could be explored as a part of anti-HIV therapy, possibly improving the efficacy of current treatments or reducing their side effects .
Anticancer Research
The anticancer activity of chromenes is well-documented, suggesting that the compound could be studied for its potential use in cancer treatment, either alone or in combination with other chemotherapeutic agents .
Cosmetic Industry Applications
Beyond pharmaceuticals, chromenes are used in cosmetics. The compound could be investigated for its utility in cosmetic products, possibly as a pigment or for its antioxidant properties .
Laser Dye Applications
Chromenes are also used as laser dyes. The specific optical properties of (E)-2-(2-(4-bromobenzoyl)hydrazono)-6-methoxy-2H-chromene-3-carboxamide could be explored for use in laser technologies .
Biological Imaging
Due to their structural similarity to dyes like coumarin and chromone, chromenes can be used in biological imaging. The compound might be useful in developing new imaging agents that offer improved brightness or stability .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O4/c1-25-13-6-7-15-11(8-13)9-14(16(20)23)18(26-15)22-21-17(24)10-2-4-12(19)5-3-10/h2-9H,1H3,(H2,20,23)(H,21,24)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJPEPJBKFPXLF-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=C(C=C3)Br)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=N/NC(=O)C3=CC=C(C=C3)Br)/C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2892524.png)
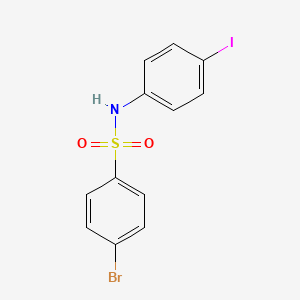
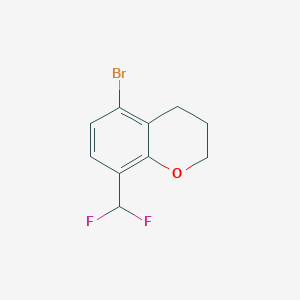
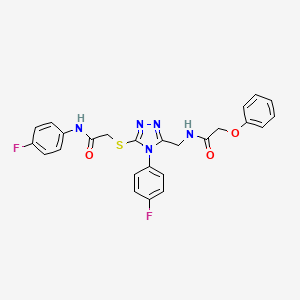
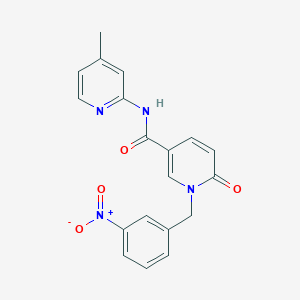
![N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2892532.png)


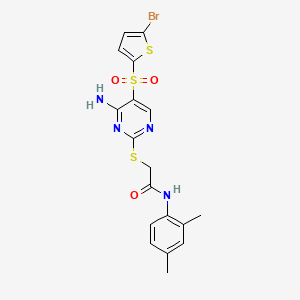
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2892541.png)
![3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892542.png)
